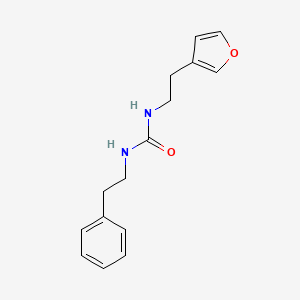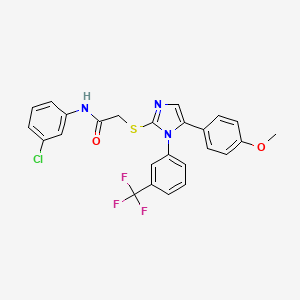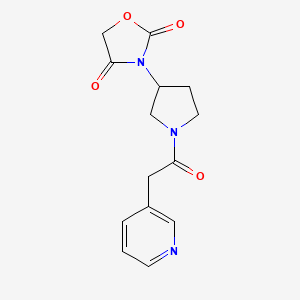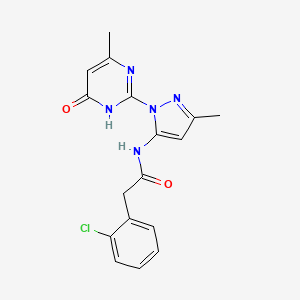
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one, also known as A-674563, is a pyrazolopyrimidine compound that has been identified as a potent and selective inhibitor of protein kinase B (PKB/Akt). PKB/Akt is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and metabolism. Therefore, A-674563 has been widely used as a tool compound to study the functions and mechanisms of PKB/Akt in both in vitro and in vivo models.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- A novel series of pyrazolopyrimidines derivatives, including compounds related to 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one, were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showed potential in cytotoxicity assays against HCT-116 and MCF-7 cancer cell lines and in 5-lipoxygenase inhibition, indicating their applicability in cancer therapy and inflammation treatment (Rahmouni et al., 2016).
Heterocyclic Synthesis Strategies
- Pyrazolopyrimidines, which include the compound of interest, are important in medical and pharmaceutical fields due to their biological aptitude. A comprehensive review highlighted various synthetic routes for constructing pyrazolo[1,5-a]pyrimidine ring systems, showing the versatility and potential applications of these compounds in drug development (Elattar & El‐Mekabaty, 2021).
Antimicrobial Activity
- A study discovered a multicomponent synthesis method leading to novel heterocyclic compounds, including 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one derivatives. These compounds exhibited notable antibacterial activities, demonstrating their potential use in developing new antimicrobial agents (Frolova et al., 2011).
Application in Synthesis of Novel Compounds
- The compound and its derivatives have been utilized in the synthesis of novel molecules. For example, the synthesis of bicyclic systems like pyrazolopyrimidines and their fused heterocycles was explored, highlighting the compound's utility in creating complex molecular architectures with potential therapeutic applications (Rote et al., 2014).
Antibacterial and Antifungal Applications
- Studies on chalcones, pyrazolines, and aminopyrimidines, closely related to the compound , revealed their efficacy as antibacterial agents against various strains like E. coli, S. paratyphi-A, S. aureus, and B. subtilis. This indicates the potential application of similar compounds in treating bacterial infections (Solankee et al., 2009).
Propiedades
IUPAC Name |
2-(5-amino-3-cyclopropylpyrazol-1-yl)-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-2-3-9-6-12(19)16-13(15-9)18-11(14)7-10(17-18)8-4-5-8/h6-8H,2-5,14H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYPRDWFXKAONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-((4-(5-bromofuran-2-carbonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2676312.png)

![4-[2-(2-Bromo-4-methylphenoxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2676315.png)
![5-Aminobicyclo[3.1.1]heptan-1-ol](/img/structure/B2676316.png)


![(2S,3aS,6aR)-1-[(2R)-2-{[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2676320.png)





